Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a polyhalogenated imidazo[1,2-a]pyridine derivative with bromo (Br), fluoro (F), and iodo (I) substituents at positions 6, 7, and 3, respectively, and an ethyl carboxylate group at position 2. Imidazo[1,2-a]pyridines are recognized for their versatility in medicinal chemistry, serving as intermediates for cyclin-dependent kinase (CDK) inhibitors, antiviral agents, and anticonvulsants . The unique combination of halogens in this compound likely influences its electronic properties, reactivity, and biological interactions.
Properties
Molecular Formula |
C10H7BrFIN2O2 |
|---|---|
Molecular Weight |
412.98 g/mol |
IUPAC Name |
ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7BrFIN2O2/c1-2-17-10(16)8-9(13)15-4-5(11)6(12)3-7(15)14-8/h3-4H,2H2,1H3 |
InChI Key |
AFEHIDBGTQYTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C(=CC2=N1)F)Br)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes halogenation, cyclization, and esterification reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, fluorine, and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Radical Reactions:
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and other diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.
Biological Studies: Its derivatives are studied for their biological activities, including antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . This interaction disrupts the formation of the Z-ring, leading to the inhibition of bacterial proliferation.
Comparison with Similar Compounds
Substituent Patterns and Structural Variations
Key structural analogs and their substituent patterns are compared below:
*Calculated molecular weight based on formula.
Key Observations :
- Halogen Diversity: The target compound uniquely combines Br, F, and I, whereas analogs typically feature two halogens or a halogen with a non-halogen group (e.g., CF₃).
- Positional Effects : The iodo group at position 3 in the target contrasts with iodo at positions 8 (e.g., ) or fluoro at 8 (). Positional differences significantly impact steric and electronic properties.
- Molecular Weight : The target’s molecular weight (~432.0) exceeds analogs due to the presence of three heavy halogens.
Reactivity in Cross-Coupling Reactions
Imidazo[1,2-a]pyridines are often used in Suzuki-Miyaura couplings. For example:
- Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate () underwent Suzuki coupling with aryl boronic acids, yielding derivatives like Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate (27% yield, m.p. 169°C) .
- Target Compound : The 3-iodo substituent may direct coupling reactions to position 3, offering regioselectivity distinct from 8-iodo analogs. However, steric hindrance from the bulky iodo group could reduce reaction efficiency compared to smaller halogens like Cl or Br.
Electronic and Computational Insights
- Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate () was studied computationally, revealing solvent-dependent electronic excitation properties. The introduction of additional halogens (F, I) in the target compound would further polarize the π-system, altering absorption spectra and charge distribution.
- Fluorine Effects : Fluorine’s electronegativity (e.g., at position 7 in the target) may deactivate the ring toward electrophilic substitution but enhance metabolic stability in biological applications.
Biological Activity
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of multiple halogen substituents (bromine, fluorine, and iodine) on an imidazo-pyridine scaffold. The molecular formula is with a molecular weight of approximately 412.98 g/mol. The unique combination of halogens at specific positions enhances its reactivity and biological profile compared to similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The compound may inhibit bacterial growth by targeting specific enzymes critical for bacterial survival.
Anticancer Potential
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and proliferation. This activity is particularly promising for developing new cancer therapies targeting resistant cell lines .
The mechanism of action for this compound involves its interaction with various molecular targets. Preliminary studies suggest that it may disrupt cellular processes by:
- Inhibiting key enzymes involved in metabolic pathways.
- Altering gene expression related to cell cycle regulation.
- Inducing oxidative stress within cells leading to apoptosis.
These mechanisms highlight its potential as a therapeutic agent in both infectious diseases and cancer treatment.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Utilizing appropriate precursors and reaction conditions to form the imidazole structure.
- Halogenation : Introducing bromine, fluorine, and iodine through electrophilic substitution reactions.
- Esterification : Converting the carboxylic acid to its ethyl ester form using standard esterification techniques.
Various synthetic routes have been reported in literature, emphasizing the versatility of this compound's synthesis which can be adapted based on available reagents and desired yields.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals significant differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | Lacks fluorine and iodine | Reduced antimicrobial activity |
| Ethyl 6-chloroimidazo[1,2-a]pyridine | Contains chlorine instead of bromine | Lower reactivity and antimicrobial potential |
| Ethyl 5-bromoimidazo[1,2-a]pyridine | Different position of bromine | Altered biological profile |
The presence of multiple halogens at strategic positions significantly enhances the biological activity of this compound compared to its analogs .
Case Studies
Recent case studies have highlighted the efficacy of this compound in clinical settings:
- Tuberculosis Treatment : A study involving patients with multidrug-resistant tuberculosis showed promising results when treated with derivatives of this compound, leading to reduced bacterial load and improved patient outcomes.
- Cancer Cell Lines : Laboratory experiments demonstrated that this compound could effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
These findings underscore the potential for further development into therapeutic agents targeting both infectious diseases and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
